5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine
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Overview
Description
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C9H7F4N and a molecular weight of 205.15 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method involves the use of trifluoromethylation and fluorination reactions. . The cyclopropyl group can be introduced through cyclopropanation reactions using cyclopropyl carbenes or cyclopropyl halides .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts and solvents that facilitate the reactions under milder conditions, as well as purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling , which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield aminopyridine derivatives , while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily related to its ability to interact with biological targets through fluorine-mediated interactions . The presence of fluorine atoms enhances the compound’s lipophilicity and electronegativity , allowing it to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes . These interactions can modulate the activity of biological pathways , leading to various biological effects .
Comparison with Similar Compounds
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-3-(trifluoromethyl)pyridine: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a cyclopropyl group, which affects its reactivity and applications.
Trifluoromethylpyridine: A simpler structure without additional substituents, used in various agrochemical and pharmaceutical applications.
The uniqueness of this compound lies in the combination of the cyclopropyl , fluorine , and trifluoromethyl groups, which impart distinct properties that are valuable in specific synthetic and biological contexts .
Properties
Molecular Formula |
C9H7F4N |
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Molecular Weight |
205.15 g/mol |
IUPAC Name |
5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F4N/c10-8-7(9(11,12)13)3-6(4-14-8)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
IOORVEHTFPJTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)F)C(F)(F)F |
Origin of Product |
United States |
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